Orconazole nitrate is a synthetic compound primarily known for its antifungal properties. It belongs to the class of imidazole derivatives, which are widely utilized in pharmaceutical applications, particularly for the treatment of fungal infections. The compound is characterized by its ability to inhibit the growth of various fungi, making it a valuable agent in both clinical and agricultural settings.
Orconazole nitrate is derived from orconazole, a broad-spectrum antifungal agent. The synthesis of orconazole nitrate typically involves the nitration of orconazole, introducing a nitro group into its molecular structure. This modification enhances its pharmacological properties and expands its potential applications.
Orconazole nitrate can be classified as follows:
The synthesis of orconazole nitrate generally involves two main steps: the synthesis of orconazole and the subsequent nitration process.
The molecular structure of orconazole nitrate features a core imidazole ring with a nitro substituent. The presence of the nitro group significantly influences its electronic properties and biological activity.
Orconazole nitrate undergoes various chemical reactions that are significant for its antifungal activity:
The antifungal mechanism of action for orconazole nitrate primarily involves the inhibition of ergosterol biosynthesis, a critical component of fungal cell membranes. By disrupting this pathway, orconazole nitrate compromises the integrity of fungal cells, leading to cell death.
Orconazole nitrate is utilized in various scientific fields:
Econazole nitrate, chemically designated as (RS)-1-{2-[(4-Chlorophenyl)methoxy]-2-(2,4-dichlorophenyl)ethyl}-1H-imidazole nitrate, emerged from systematic antifungal research in the late 1960s. Patented in 1968 by Janssen Pharmaceutica, it received medical approval in 1974, marking a significant advancement in the imidazole class [3] [8]. This development occurred during a transformative era in antifungal therapy, where researchers sought alternatives to polyene antibiotics (e.g., nystatin), which were limited by systemic toxicity and poor bioavailability. The first-generation imidazoles, including clotrimazole (1969) and miconazole (1971), demonstrated that nitrogen-containing heterocycles could disrupt fungal membrane integrity via cytochrome P450 inhibition. Econazole was structurally optimized from miconazole, featuring strategic halogen substitutions that enhanced its antifungal spectrum and topical penetration [5] [9].
The patent landscape reflects continuous innovation in formulation technology. For example, US Patent US9358209B2 (2016) protects an aerosol foam delivery system, improving Econazole's absorption in nail beds for onychomycosis treatment [1] [6]. Subsequent patents, such as US12303491B2, cover mucoadhesive films for oral candidiasis, leveraging poly(vinyl alcohol) hydrogels for sustained drug release [7]. As of 2025, one active patent shields Econazole nitrate compositions, with expired patents covering earlier cream formulations [8] [10].
Table 1: Key Milestones in Econazole Nitrate Development
| Year | Event | Significance |
|---|---|---|
| 1968 | Initial patent filing | Structural optimization from miconazole scaffold |
| 1974 | Medical approval | First topical formulations for tinea infections |
| 1982 | FDA approval of Spectazole® cream | Marketed by Alvogen for cutaneous candidiasis |
| 2013 | ECOZA® foam approval (Resilia Pharma) | Enhanced delivery for intertriginous areas |
| 2024 | Mucoadhesive hydrogel films | Sustained-release for oral candidiasis |
Econazole’s molecular structure comprises three pharmacophores critical for antifungal activity:
Derivatives lacking the imidazole ring (e.g., early nitroimidazoles) lose antifungal activity but retain antiprotozoal effects, underscoring the scaffold’s specificity [3]. Molecular optimization efforts focused on halogen positioning:
Table 2: Structural Elements and Functional Impact in Econazole Nitrate
| Structural Element | Role in Antifungal Activity | Biological Consequence |
|---|---|---|
| Imidazole ring | Heme iron coordination at CYP51 active site | Ergosterol depletion; membrane destabilization |
| 2,4-Dichlorophenyl group | Hydrophobic anchoring to enzyme subsites | Broad-spectrum activity against dermatophytes |
| 4-Chlorobenzyl ether | Enhanced membrane permeability | Superior epidermal penetration vs. clotrimazole |
| Nitrate counterion | Polarity modulation | Improved solubility in sebum-rich environments |
Econazole belongs to the broader azole antifungal class, subdivided into imidazoles (two nitrogens in the azole ring) and triazoles (three nitrogens). Key pharmacological distinctions include:
Spectrum and Potency
Mechanistic Selectivity
While all azoles inhibit CYP51, Econazole’s imidazole ring exhibits 10-fold lower affinity for human CYP3A4 than ketoconazole, reducing systemic drug interaction risks. However, triazoles (e.g., fluconazole) achieve >100-fold selectivity via diminished heme coordination kinetics [4] [9].
Physicochemical Properties
Econazole’s logP (partition coefficient) of 5.8 enables high stratum corneum retention but limits aqueous solubility (0.03 mg/mL). Newer formulations address this:
Table 3: Pharmacological Comparison of Representative Azole Antifungals
| Parameter | Econazole | Clotrimazole | Ketoconazole | Fluconazole |
|---|---|---|---|---|
| Azole Subclass | Imidazole | Imidazole | Imidazole | Triazole |
| CYP51 IC50 (nM) | 40 | 120 | 15 | 80 |
| LogP | 5.8 | 5.4 | 4.5 | 0.5 |
| T. rubrum MIC90 (µg/mL) | 0.5 | 2.0 | 0.25 | >64 |
| C. albicans MIC90 (µg/mL) | 1.0 | 4.0 | 2.0 | 0.5 |
| Topical Bioavailability | High | Moderate | High | Low |
Therapeutic Applications
Econazole’s pharmacological profile dictates its niche:
CAS No.: 4390-05-0
CAS No.: 10477-99-3
CAS No.: 22642-82-6
CAS No.: 463-82-1